Benzamide, 2-bromo-N-(1-naphthalenylmethyl)-N-(tetrahydro-1,1-dioxido-3-thienyl)-

Chemical structure Analog comparison Uniqueness

Benzamide, 2-bromo-N-(1-naphthalenylmethyl)-N-(tetrahydro-1,1-dioxido-3-thienyl)- (CAS 942811-01-0) is a synthetic, small-molecule benzamide derivative. Its structure features a 2-bromobenzamide core substituted on the amide nitrogen with a 1-naphthalenylmethyl group and a tetrahydro-1,1-dioxido-3-thienyl (sulfolane) moiety.

Molecular Formula C22H20BrNO3S
Molecular Weight 458.4 g/mol
CAS No. 942811-01-0
Cat. No. B12204793
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzamide, 2-bromo-N-(1-naphthalenylmethyl)-N-(tetrahydro-1,1-dioxido-3-thienyl)-
CAS942811-01-0
Molecular FormulaC22H20BrNO3S
Molecular Weight458.4 g/mol
Structural Identifiers
SMILESC1CS(=O)(=O)CC1N(CC2=CC=CC3=CC=CC=C32)C(=O)C4=CC=CC=C4Br
InChIInChI=1S/C22H20BrNO3S/c23-21-11-4-3-10-20(21)22(25)24(18-12-13-28(26,27)15-18)14-17-8-5-7-16-6-1-2-9-19(16)17/h1-11,18H,12-15H2
InChIKeyGJFOZMBIUPPJEG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Benzamide, 2-bromo-N-(1-naphthalenylmethyl)-N-(tetrahydro-1,1-dioxido-3-thienyl)- (CAS 942811-01-0): Procurement-Grade Compound Identity and Core Characteristics


Benzamide, 2-bromo-N-(1-naphthalenylmethyl)-N-(tetrahydro-1,1-dioxido-3-thienyl)- (CAS 942811-01-0) is a synthetic, small-molecule benzamide derivative. Its structure features a 2-bromobenzamide core substituted on the amide nitrogen with a 1-naphthalenylmethyl group and a tetrahydro-1,1-dioxido-3-thienyl (sulfolane) moiety. The compound has a molecular formula of C22H20BrNO3S and a molecular weight of approximately 458.4 g/mol. Publicly available information on this specific compound’s physicochemical and biological properties is sparse, and no peer-reviewed primary research articles or detailed patent characterizations explicitly studying this exact molecule were identified in the accessible literature. Authoritative database entries (e.g., PubChem, ChEMBL) do not currently exist for this exact structure. As such, procurement decisions must currently rely on the compound's structural novelty rather than on established, publicly documented performance benchmarks.

Why Benzamide, 2-bromo-N-(1-naphthalenylmethyl)-N-(tetrahydro-1,1-dioxido-3-thienyl)- (CAS 942811-01-0) Cannot Be Replaced by Simple In-Class Analogs


The novel, three-dimensional pharmacophore defined by the simultaneous presence of a 2-bromobenzamide, a bulky 1-naphthalenylmethyl group, and a hydrophilic sulfolane ring creates a unique chemical space that is unlikely to be replicated by generic benzamide or sulfolane analogs. Simple substitution with other halogenated benzamides (e.g., 2-chloro or 2-iodo variants) or alternate N-alkyl sulfolane derivatives would profoundly alter molecular shape, electronic distribution, and hydrogen-bonding capacity, leading to unpredictable changes in target binding, selectivity, and pharmacokinetic behavior. Without head-to-head comparative data, the assumption that any structurally similar compound would perform equivalently is scientifically unfounded, making generic substitution a high-risk strategy for any research or industrial application where this specific molecular geometry is required.

Quantitative Differentiation Evidence for Benzamide, 2-bromo-N-(1-naphthalenylmethyl)-N-(tetrahydro-1,1-dioxido-3-thienyl)- (CAS 942811-01-0) vs. Closest Analogues


Structural Uniqueness Assessment for Benzamide, 2-bromo-N-(1-naphthalenylmethyl)-N-(tetrahydro-1,1-dioxido-3-thienyl)- vs. Closest Known Analogs

A substructure and similarity search of public chemical databases (PubChem, ChEMBL, BindingDB) was performed to identify the closest structural analogs. The search failed to return any compound with the identical combination of the three key fragments (2-bromobenzamide, 1-naphthalenylmethyl, and tetrahydro-1,1-dioxido-3-thienyl). The nearest identified analogs, such as '2-Bromo-N-(1-naphthalenylmethyl)benzamide' (SpectraBase ID: DL2Co286Sbo), lack the critical sulfolane ring on the amide nitrogen and represent a fundamentally different compound class (secondary vs. tertiary amide). No quantitative binding, activity, or property data exists to compare CAS 942811-01-0 with any specific structural analog. This absence of data constitutes the primary differentiation evidence: the compound occupies a position in chemical space for which no comparator data currently exists, and its performance profile remains unknown and unquantified relative to any alternative.

Chemical structure Analog comparison Uniqueness

Recommended Research Applications for Benzamide, 2-bromo-N-(1-naphthalenylmethyl)-N-(tetrahydro-1,1-dioxido-3-thienyl)- (CAS 942811-01-0) Based on Structural Features


Chemical Probe for Exploring Novel Bromodomain or Kinase Binding Pockets

The compound's unique combination of a naphthyl group (a common motif in epigenetic reader domain probes) and a sulfolane ring (a hydrogen-bond acceptor/donor mimic) makes it a plausible candidate for screening against bromodomains (e.g., BRD4 BD1/BD2) or kinases. While no direct binding data is publicly available for this exact compound, its structural elements are reminiscent of fragments known to engage these target classes. Researchers requiring a novel, uncharted chemical probe for affinity-based profiling or crystallography campaigns may find this compound a valuable starting point.

Fragment-Based or Structure-Based Drug Design Library Expansion

The sulfolane moiety is a privileged scaffold in medicinal chemistry for improving solubility and modulating cLogP. Its presence, coupled with a bromine atom (a potential halogen-bond donor and heavy atom for X-ray crystallography), makes the compound an attractive addition to diversity-oriented screening libraries. Procurement is recommended for organizations building proprietary fragment or lead-like libraries where structural novelty and synthetic tractability are prioritized over pre-existing biological annotation.

Synthetic Methodology Development and Reference Standard

As a tertiary amide incorporating a cyclic sulfone, this compound can serve as a reference standard for developing new synthetic methods for N-alkylation of sulfolane-containing amines or for late-stage functionalization of naphthylmethyl amines. Its well-defined structure and the absence of commercial analytical standards for this exact scaffold create a niche procurement need for method development laboratories.

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